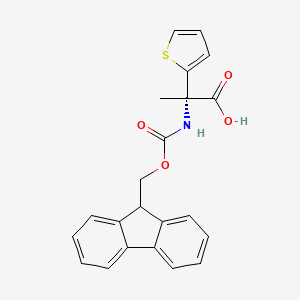
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid is a derivative of the amino acid thienylalanine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (FMOC) group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the thienyl group adds unique properties to the molecule, making it valuable in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-thienylalanine is protected using the FMOC group. This is usually achieved by reacting 2-thienylalanine with FMOC chloride in the presence of a base such as sodium carbonate.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers may be used to streamline the process, ensuring consistency and efficiency.
化学反応の分析
Types of Reactions: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid can undergo various chemical reactions, including:
Deprotection: The FMOC group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for FMOC removal.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.
Major Products:
Deprotection: The major product is 2-thienylalanine.
Coupling: The major products are peptides containing the thienylalanine residue.
科学的研究の応用
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, particularly those with unique properties due to the thienyl group.
Biological Studies: The compound is used in studies involving protein interactions and enzyme-substrate relationships.
Medicinal Chemistry: Researchers explore its potential in drug design and development, particularly for compounds targeting specific proteins or enzymes.
Material Science: The unique properties of the thienyl group make it valuable in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid primarily involves its role in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of thienylalanine into peptides and proteins. The thienyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides.
類似化合物との比較
(S)-N-FMOC-Phenylalanine: Similar in structure but with a phenyl group instead of a thienyl group.
(S)-N-FMOC-Tyrosine: Contains a hydroxyl group on the aromatic ring, providing different reactivity and properties.
(S)-N-FMOC-Tryptophan: Features an indole ring, offering unique electronic properties.
Uniqueness: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it valuable in applications where these properties are advantageous, such as in the design of peptides with specific biological activities or in the development of materials with unique electronic characteristics.
特性
分子式 |
C22H19NO4S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C22H19NO4S/c1-22(20(24)25,19-11-6-12-28-19)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-12,18H,13H2,1H3,(H,23,26)(H,24,25)/t22-/m1/s1 |
InChIキー |
OGTNDDJRDTVCIO-JOCHJYFZSA-N |
SMILES |
CC(C1=CC=CS1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
異性体SMILES |
C[C@@](C1=CC=CS1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C1=CC=CS1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















